molecular formula C9H7F2N3S3 B2446660 5-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)-1,3,4-thiadiazole-2-thiol CAS No. 571149-73-0

5-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)-1,3,4-thiadiazole-2-thiol

Cat. No.: B2446660
CAS No.: 571149-73-0
M. Wt: 291.35
InChI Key: CCTGGHGFEBPUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular weight of this compound is 291.37 . The IUPAC name is 5-{4-[(difluoromethyl)sulfanyl]anilino}-1,3,4-thiadiazole-2-thiol . The InChI code is 1S/C9H7F2N3S3/c10-7(11)16-6-3-1-5(2-4-6)12-8-13-14-9(15)17-8/h1-4,7H,(H,12,13)(H,14,15) .


Physical and Chemical Properties Analysis

This compound has a melting point of 135-136 degrees Celsius .

Scientific Research Applications

Anticancer Properties

5-Amino-1,3,4-thiadiazole-2-thiol derivatives have been studied for their potential in anticancer applications. For instance, the pharmacophore hybridization approach, which involves the design of drug-like small molecules, has utilized 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent. This approach has been explored for creating compounds with anticancer properties (Yushyn, Holota, & Lesyk, 2022).

Antimicrobial and Antifungal Activities

Compounds synthesized from 5-amino-1,3,4-thiadiazole-2-thiol have demonstrated significant antibacterial and antifungal activities. Research indicates their effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Aspergillus niger (Hussain, Sharma, & Amir, 2008).

CNS Activity: Antidepressant and Anxiolytic

Research on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, which relate closely to the structure of 5-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)-1,3,4-thiadiazole-2-thiol, has shown promising antidepressant and anxiolytic properties. These compounds have been compared in efficiency to reference drugs like Imipramine and Diazepam (Clerici et al., 2001).

Antiviral Activity

Derivatives of 1,3,4-thiadiazole, a class to which this compound belongs, have been synthesized and tested for antiviral activities. Notably, some derivatives have shown effectiveness against viruses like the tobacco mosaic virus (Chen et al., 2010).

Corrosion Inhibition

Thiadiazole derivatives have been researched for their role in corrosion inhibition, particularly for materials like copper. Studies have shown that certain 1,3,4-thiadiazole derivatives can effectively prevent corrosion in acidic environments (Tang et al., 2009).

Future Directions

As for future directions, more research is needed to understand the properties and potential applications of this compound .

Properties

IUPAC Name

5-[4-(difluoromethylsulfanyl)anilino]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3S3/c10-7(11)16-6-3-1-5(2-4-6)12-8-13-14-9(15)17-8/h1-4,7H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTGGHGFEBPUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNC(=S)S2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.